2,3-Difluoro-6-methylbenzaldehyde
Overview
Description
2,3-Difluoro-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.132. The purity is usually 95%.
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Scientific Research Applications
Selective Conversion of Bioethanol to Chemicals
Moteki, Rowley, and Flaherty (2016) in their study published in ACS Catalysis, explored the formation of methylbenzaldehydes, including 2,3-difluoro-6-methylbenzaldehyde, through self-terminated cascade reactions. These reactions involve sequential aldol condensations and dehydrocyclization, providing a pathway for converting bioethanol into valuable chemicals, including this compound (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).
Preparation Methods for Related Chemicals
Daniewski et al. (2002) developed methods for preparing related chemical compounds, demonstrating the significance of different synthesis approaches that could be applicable to this compound as well (A. Daniewski, Wen Liu, Kurt Püntener, M. Scalone, 2002).
Reaction Mechanism Studies
Yusuf and Nasution (2022) conducted an ab initio study on the acetalization of 2-methylbenzaldehyde, a reaction type that could provide insights into the chemical behavior and potential applications of this compound (M. Yusuf, Ahmad Kamil Nasution, 2022).
Catalytic Oxidation Studies
Jiang-Ping Wu et al. (2016) discussed the catalytic oxidation of benzyl alcohols to aromatic aldehydes in water, a process that might be relevant for understanding the reactions involving this compound (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).
Fluorescent pH Sensor Development
Saha et al. (2011) developed a highly selective fluorescent pH sensor using a compound structurally related to this compound, indicating potential applications in biological and chemical sensing (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011).
Synthesis of Fluorinated Analogues for Anticancer Activity
Lawrence et al. (2003) synthesized fluorinated benzaldehydes and explored their potential in anticancer applications. This research demonstrates the relevance of fluorinated benzaldehydes, including this compound, in medicinal chemistry (N. Lawrence, L. Hepworth, D. Rennison, A. McGown, J. Hadfield, 2003).
Sensing Properties of Quinoline Based Isomers
Hazra et al. (2018) explored the fluorescence sensing properties of compounds structurally related to this compound. Their research could provide insights into potential sensing and detection applications of this compound (Ananta Hazra, Ankita Roy, Abhishek Mukherjee, G. Maiti, P. Roy, 2018).
Properties
IUPAC Name |
2,3-difluoro-6-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHQFSYRNHHSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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